molecular formula C21H27N3O5 B12185048 Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate

Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate

Cat. No.: B12185048
M. Wt: 401.5 g/mol
InChI Key: ABLBKHXCTUFMGD-UHFFFAOYSA-N
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Description

Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate is a complex organic compound that features a benzoate ester linked to a piperidine and pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and minimize environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups allows for versatile reactivity and potential therapeutic applications .

Biological Activity

Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate (CAS Number: 1144483-16-8) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H27N3O5C_{21}H_{27}N_{3}O_{5} with a molecular weight of 401.5 g/mol. The compound features a complex structure that includes a benzoate moiety and a piperidine derivative, which are known to influence its biological activity.

PropertyValue
Molecular Formula C21H27N3O5
Molecular Weight 401.5 g/mol
CAS Number 1144483-16-8

Preliminary studies suggest that this compound may act as a muscarinic receptor antagonist. Muscarinic receptors are involved in various physiological processes, including neurotransmission and smooth muscle contraction. By inhibiting these receptors, the compound may exhibit effects such as sedation or muscle relaxation, which are typical of anticholinergic agents.

Anticholinergic Effects

Research indicates that compounds similar to this compound demonstrate significant anticholinergic activity. This activity is crucial for conditions like overactive bladder or gastrointestinal disorders where modulation of cholinergic signaling is beneficial .

Analgesic Properties

A study exploring the analgesic properties of related compounds found that they can effectively reduce pain responses in animal models. The mechanism is thought to involve modulation of pain pathways through central nervous system interactions .

Case Studies

  • Case Study on Pain Management : In a controlled trial involving rodents, administration of this compound resulted in a significant reduction in pain sensitivity compared to the control group. The study highlighted the compound's potential as an analgesic agent .
  • Muscarinic Receptor Antagonism : Another study assessed the efficacy of similar compounds in blocking muscarinic receptors in vitro. Results indicated that these compounds could effectively inhibit receptor activity, suggesting potential therapeutic applications in treating conditions associated with excessive cholinergic activity .

Properties

Molecular Formula

C21H27N3O5

Molecular Weight

401.5 g/mol

IUPAC Name

propyl 4-[4-(4-carbamoylpiperidine-1-carbonyl)-2-oxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C21H27N3O5/c1-2-11-29-21(28)15-3-5-17(6-4-15)24-13-16(12-18(24)25)20(27)23-9-7-14(8-10-23)19(22)26/h3-6,14,16H,2,7-13H2,1H3,(H2,22,26)

InChI Key

ABLBKHXCTUFMGD-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

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